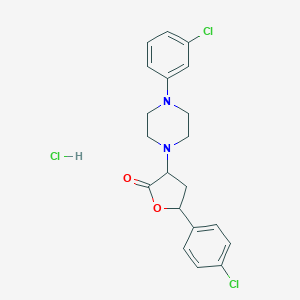
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of furanones and has a molecular weight of 438.3 g/mol.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its binding to the dopamine D2 and serotonin 5-HT2A receptors, thereby blocking their activity. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride include a decrease in the release of dopamine and serotonin, which can lead to a decrease in mood, motivation, and cognitive function. It has also been shown to have anxiolytic and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in lab experiments is its potent and selective antagonism of the dopamine D2 and serotonin 5-HT2A receptors, which allows for the precise manipulation of these neurotransmitter systems. However, a limitation of its use is its potential for off-target effects, as it may also bind to other receptors in the brain.
Direcciones Futuras
There are several future directions for the use of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in scientific research. One possible direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is the development of more selective and potent compounds based on its structure, which may have improved therapeutic potential. Additionally, its potential as a tool for studying the neural mechanisms underlying psychiatric disorders, such as schizophrenia and depression, warrants further investigation.
Métodos De Síntesis
The synthesis of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylpiperazine to form the intermediate compound, which is then reacted with furan-2(3H)-one to produce the final product.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.
Propiedades
Número CAS |
139084-83-6 |
|---|---|
Nombre del producto |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride |
Fórmula molecular |
C20H21Cl3N2O2 |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C20H20Cl2N2O2.ClH/c21-15-6-4-14(5-7-15)19-13-18(20(25)26-19)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17;/h1-7,12,18-19H,8-11,13H2;1H |
Clave InChI |
BSLXWUIQYHMFBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
SMILES canónico |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
Sinónimos |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-pip erazinyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



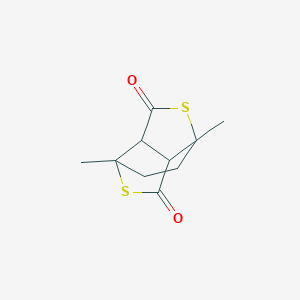
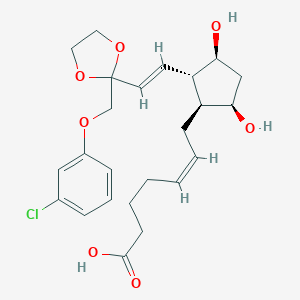
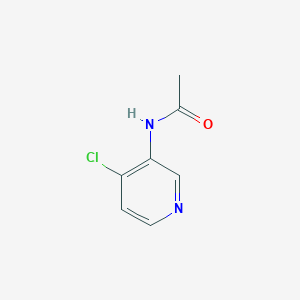
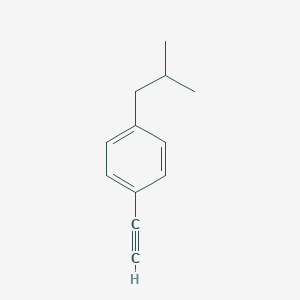
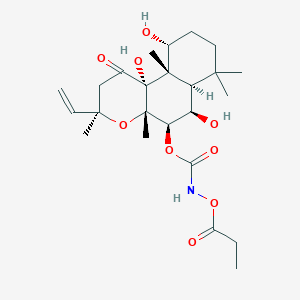
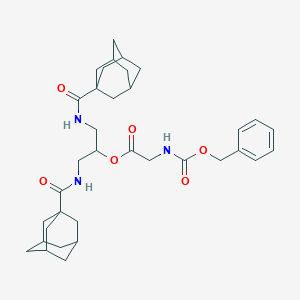
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
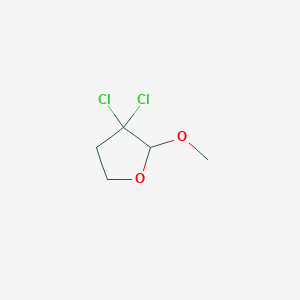
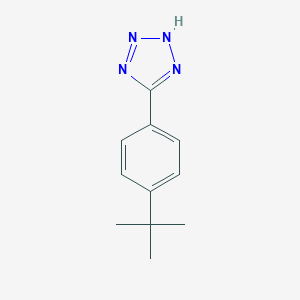
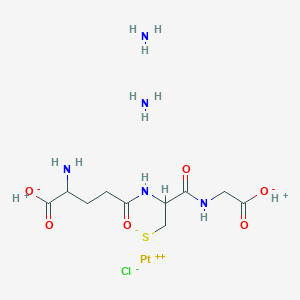
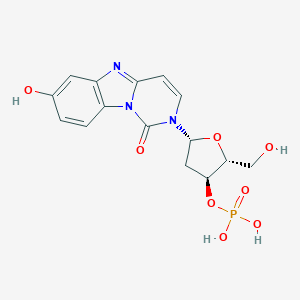
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)